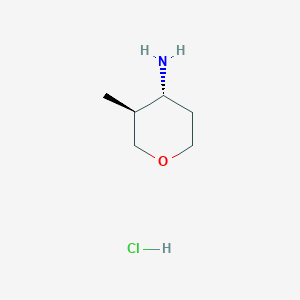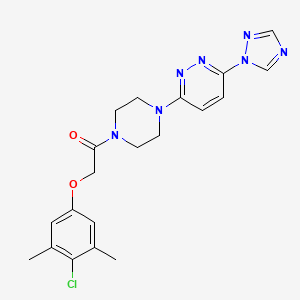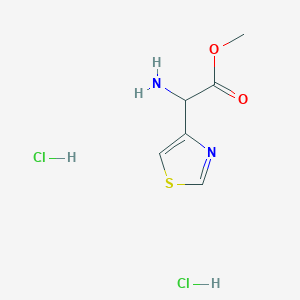![molecular formula C16H15N3O3S3 B2475272 N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide CAS No. 692745-98-5](/img/structure/B2475272.png)
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor that has shown potential in cancer research. It was first discovered in 2009 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, it has been the subject of numerous studies investigating its mechanism of action and potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide and its derivatives have been studied extensively for their potential applications in various fields of scientific research, particularly focusing on their synthesis and biological activities. These compounds are notable for their presence in a wide range of pharmaceuticals and organic materials due to their unique chemical structure.
Synthesis and Antimicrobial Activities : A study detailed the synthesis of 2-amino substituted benzothiazoles and their evaluation for antibacterial and antifungal activities. These compounds were synthesized using a specific electrophilic complex formation and screened for their microbial activities, showing considerable potential as antimicrobial agents (Patel & Agravat, 2007).
Phosphoinositide 3-kinase (PI3K)/mTOR Inhibition : Another research avenue explored the development of benzothiazole derivatives as inhibitors of PI3Kα and mTOR, crucial for cancer therapy. Adjustments to the chemical structure were made to enhance metabolic stability, highlighting the adaptability of these compounds in drug development for targeted cancer treatments (Stec et al., 2011).
Electrochemical Synthesis for Organic Materials : The electrochemical C–H thiolation catalyzed by TEMPO, leading to the synthesis of benzothiazoles and thiazolopyridines, demonstrates the versatility of these compounds in creating materials and pharmaceuticals. This metal- and reagent-free method underscores the environmental and practical advantages of synthesizing such complex structures (Qian et al., 2017).
Antitumor and Antibacterial Agents : Further studies have identified thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, showcasing significant antitumor and antibacterial activities. These compounds' synthesis and biological evaluation suggest their promising utility in developing new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Propiedades
IUPAC Name |
N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c20-15(13-4-3-9-23-13)18-16-17-12-6-5-11(10-14(12)24-16)25(21,22)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJZKOGUNJVWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2475190.png)
![4-(2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2475191.png)



![1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2475196.png)
![1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2475197.png)
![3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B2475199.png)
![Tert-butyl (1aR,2aR,5aS,6aS)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B2475201.png)
![4-chloro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2475202.png)
![5-nitro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2475204.png)


